molecular formula C15H13Cl2NO2 B3868378 N-(2,5-dichlorophenyl)-2-ethoxybenzamide CAS No. 314023-59-1

N-(2,5-dichlorophenyl)-2-ethoxybenzamide

Cat. No.: B3868378
CAS No.: 314023-59-1
M. Wt: 310.2 g/mol
InChI Key: PFESTYHWXQDHSW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-ethoxy group and a 2,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,5-dichlorophenyl)-2-ethoxybenzamide typically begins with 2,5-dichloroaniline and 2-ethoxybenzoic acid.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-dichlorophenyl)-2-ethoxybenzamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of 2-ethoxybenzylamine or 2-ethoxybenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2,5-dichlorophenyl)-2-ethoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemical Research: this compound can be used as a probe to study enzyme interactions or receptor binding.

Industry:

    Agriculture: The compound can be explored for use as a pesticide or herbicide, targeting specific pests or weeds.

    Cosmetics: It may be used in formulations to enhance the stability or efficacy of cosmetic products.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-ethoxybenzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)-4-hydroxybenzamide
  • N-(2,5-dichlorophenyl)-3-methoxybenzamide
  • N-(2,5-dichlorophenyl)-2-methylbenzamide

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituents on the benzamide core. For example, N-(2,5-dichlorophenyl)-4-hydroxybenzamide has a hydroxyl group at the 4-position, while N-(2,5-dichlorophenyl)-3-methoxybenzamide has a methoxy group at the 3-position.
  • Unique Properties: N-(2,5-dichlorophenyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The ethoxy group may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy as a drug candidate.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-9-10(16)7-8-12(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFESTYHWXQDHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274966
Record name N-(2,5-Dichlorophenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314023-59-1
Record name N-(2,5-Dichlorophenyl)-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314023-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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